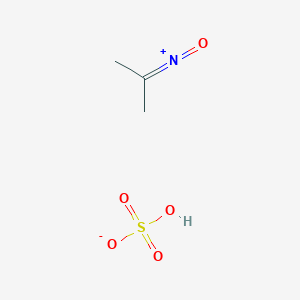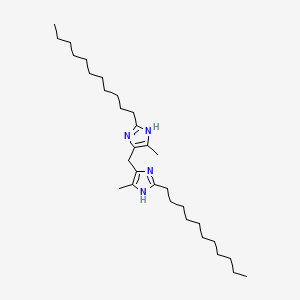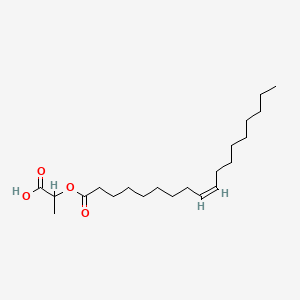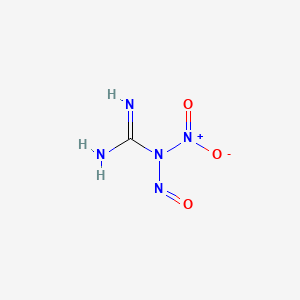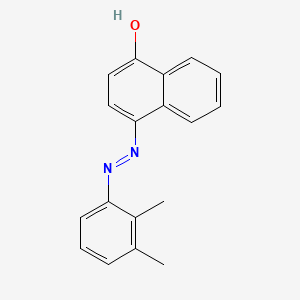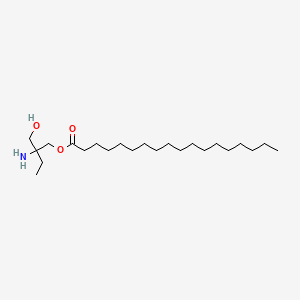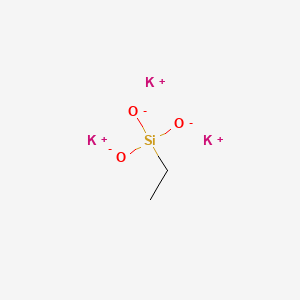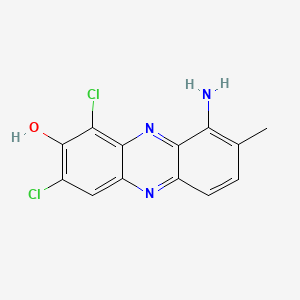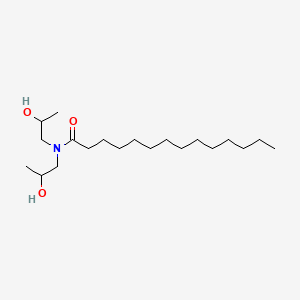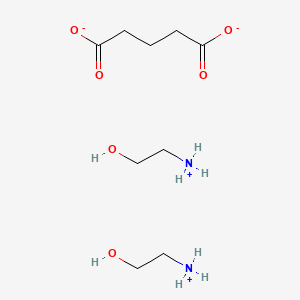![molecular formula C9H11BrN2 B12648761 1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide CAS No. 4597-92-6](/img/structure/B12648761.png)
1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 93845 ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre komplexe Struktur und ihre vielfältige Reaktivität, was sie zu einem wertvollen Studienobjekt in Chemie, Biologie, Medizin und Industrie macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NSC 93845 umfasst in der Regel mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Erste Bildung: Die Ausgangsmaterialien durchlaufen eine Reihe von Reaktionen, einschließlich Kondensation und Cyclisierung, um die Grundstruktur von NSC 93845 zu bilden.
Funktionalisierung: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Nitrierung und Sulfonierung in die Grundstruktur eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
In der industriellen Umgebung wird die Produktion von NSC 93845 mithilfe großer Reaktoren und kontinuierlicher Fließsysteme hochskaliert. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Zu den Schlüsselfaktoren gehören die Temperaturregelung, die Druckregelung und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeiten zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
NSC 93845 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden, was zur Bildung verschiedener reduzierter Produkte führt.
Substitution: NSC 93845 kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierte Lösungsmittel und starke Basen oder Säuren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
NSC 93845 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine möglichen Auswirkungen auf zelluläre Prozesse und als Werkzeug zur Untersuchung biologischer Pfade.
Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und neurologischen Erkrankungen.
Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den NSC 93845 seine Wirkungen entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und so zu Veränderungen in zellulären Prozessen führen. Die genauen beteiligten Wege können je nach Kontext seiner Verwendung variieren, z. B. in therapeutischen Anwendungen oder chemischen Reaktionen.
Wirkmechanismus
The mechanism by which NSC 93845 exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
NSC 93845 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Verbindungen wie NSC 12345 und NSC 67890 weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Reaktivität und ihren Anwendungen.
Einzigartigkeit: NSC 93845 zeichnet sich durch seine spezifischen funktionellen Gruppen und die Fähigkeit aus, eine Vielzahl chemischer Reaktionen einzugehen, wodurch es in verschiedenen wissenschaftlichen Bereichen vielseitig einsetzbar ist.
Eigenschaften
CAS-Nummer |
4597-92-6 |
|---|---|
Molekularformel |
C9H11BrN2 |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1,2-dimethylimidazo[1,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C9H11N2.BrH/c1-8-7-11-6-4-3-5-9(11)10(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MLBHWZQXDUOBCS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C[N+]2=CC=CC=C2N1C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



